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molecular formula C4H12OSi B7724281 Ethoxy(dimethyl)silane

Ethoxy(dimethyl)silane

Cat. No. B7724281
M. Wt: 104.22 g/mol
InChI Key: XZFFGKZBTQABBO-UHFFFAOYSA-N
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Patent
US04649208

Procedure details

Into the same reactor as used in Example 1, 54.7 parts of allylamine, 1.0 part of phenothiazine and 0.0005 part as platinum atom of the same platinum complex as in Example 1 were charged, 100 parts of dimethylethoxysilane were added at 50° C. through the dropping funnel over 20 minutes, and the reaction was completed by elevating the temperature to 125° C. over 4 hours. After cooling, 5.5 parts of ethanol were added, and distillation was carried out to give 87.8 parts of γ-aminopropyldimethylethoxysilane boiling at 75° to 77° C./18 Torr. This corresponded to 55% yield based on the theoretical amount.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH:2]=[CH2:3].C1C2NC3C(=CC=CC=3)SC=2C=CC=1.[CH3:19][SiH:20]([CH3:24])[O:21][CH2:22][CH3:23]>C(O)C>[NH2:4][CH2:1][CH2:2][CH2:3][Si:20]([CH3:24])([CH3:19])[O:21][CH2:22][CH3:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[SiH](OCC)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged
CUSTOM
Type
CUSTOM
Details
to 125° C.
CUSTOM
Type
CUSTOM
Details
over 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DISTILLATION
Type
DISTILLATION
Details
distillation

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NCCC[Si](OCC)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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